
alpha-d-Galactopyranoside, 2-hydroxy-1-(hydroxymethyl)ethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-O-(alpha-D-glucopyranosyl)glycerol is a naturally occurring compound found in various bacteria and plants It is known for its role as an osmolyte, helping organisms to counteract osmotic stress in saline environments
Preparation Methods
Synthetic Routes and Reaction Conditions
2-O-(alpha-D-glucopyranosyl)glycerol can be synthesized through enzymatic methods. One common approach involves the use of sucrose phosphorylase to catalyze the glycosylation of glycerol from sucrose. This reaction is typically carried out under mild conditions, making it an efficient and environmentally friendly method .
Industrial Production Methods
Industrial production of 2-O-(alpha-D-glucopyranosyl)glycerol often employs whole cell-based enzyme formulations. Recombinant production in Escherichia coli has been shown to be effective, with high-yield bioreactor cultivations yielding significant amounts of the enzyme required for the synthesis . The use of immobilized enzymes and controlled bioreactor conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-O-(alpha-D-glucopyranosyl)glycerol primarily undergoes glycosylation reactions. The enzymatic glycosylation of glycerol is a key reaction, where sucrose phosphorylase transfers a glucosyl group to glycerol .
Common Reagents and Conditions
The common reagents used in the synthesis of 2-O-(alpha-D-glucopyranosyl)glycerol include sucrose and glycerol. The reaction conditions are typically mild, with the use of immobilized enzymes to facilitate the glycosylation process .
Major Products Formed
The major product formed from the glycosylation reaction is 2-O-(alpha-D-glucopyranosyl)glycerol itself. This compound can be further utilized in various applications due to its stabilizing properties .
Scientific Research Applications
2-O-(alpha-D-glucopyranosyl)glycerol has a wide range of scientific research applications:
Chemistry: It is used as a stabilizing agent in various chemical formulations.
Mechanism of Action
The mechanism of action of 2-O-(alpha-D-glucopyranosyl)glycerol involves its role as an osmolyte. It helps to stabilize proteins and cellular structures under osmotic stress by maintaining the osmotic balance within cells. The compound interacts with various molecular targets, including aquaporins and other membrane proteins, to exert its effects .
Comparison with Similar Compounds
2-O-(alpha-D-glucopyranosyl)glycerol is unique due to its specific glycosylation pattern and its role as an osmolyte. Similar compounds include:
2-O-(alpha-D-glucopyranosyl)-L-ascorbic acid: Another glycosylated compound with stabilizing properties.
2-O-(alpha-D-glucosyl)-D-glycerate: A similar osmolyte with applications in cosmetics and healthcare products.
These compounds share similar stabilizing properties but differ in their specific molecular structures and applications.
Properties
IUPAC Name |
2-(1,3-dihydroxypropan-2-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O8/c10-1-4(2-11)16-9-8(15)7(14)6(13)5(3-12)17-9/h4-15H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTKXCPRNZDOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(CO)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

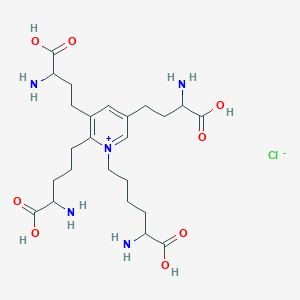
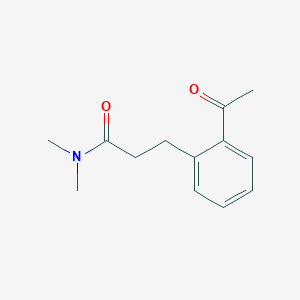


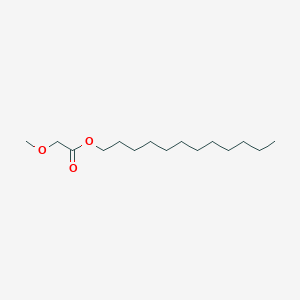
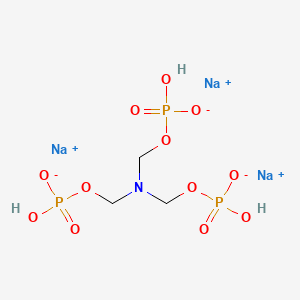
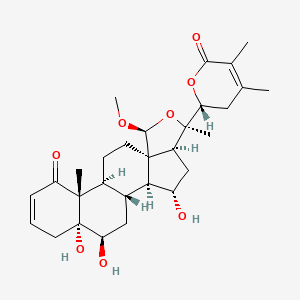

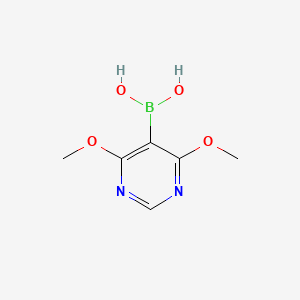
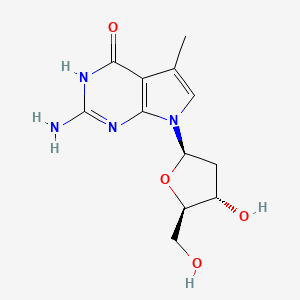

![6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide](/img/structure/B13403797.png)

